molecular formula C11H22N4O B3109628 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one CAS No. 174321-61-0

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one

Cat. No.: B3109628
CAS No.: 174321-61-0
M. Wt: 226.32 g/mol
InChI Key: ZJVJTZIVIRBPSA-UHFFFAOYSA-N
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Description

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one (CAS 174321-61-0) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and pharmacology research. This compound features a piperidine ring fused with an imidazolidin-2-one moiety and a 3-aminopropyl side chain, giving it a molecular formula of C 11 H 22 N 4 O and a molecular weight of 226.32 g/mol . Its structural characteristics make it a valuable scaffold in neuroscience research. Compounds with this piperidine-based framework are investigated for their potential interaction with key neurotransmitter systems . The structural similarity of this compound to known bioactive molecules suggests potential research applications in studying mood disorders and cognitive function . Furthermore, the imidazolidinone group present in the structure is of interest in materials science for the development of functionalized polymers with enhanced thermal stability and mechanical strength . The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring, introduction of the amino-propyl group via nucleophilic substitution, and cyclization to form the imidazolidinone moiety . This product is provided for research purposes as a lead compound for synthesizing novel derivatives with optimized pharmacological profiles through structure-activity relationship (SAR) studies . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-[1-(3-aminopropyl)piperidin-4-yl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c12-4-1-6-14-7-2-10(3-8-14)15-9-5-13-11(15)16/h10H,1-9,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVJTZIVIRBPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of Amino-Propyl Group: The amino-propyl group is introduced via nucleophilic substitution reactions, often using reagents like 3-bromopropylamine.

    Formation of Imidazolidinone Moiety: The imidazolidinone ring is formed through cyclization reactions involving urea derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino-propyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one (CAS Number: 174321-61-0) is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, which is crucial for antidepressant action.

Analgesic Properties : There is evidence that piperidine derivatives can act as analgesics. The compound's ability to modulate pain pathways may provide insights into developing new pain management therapies.

Neuropharmacology

Cognitive Enhancers : Given its structural characteristics, this compound may influence neurotransmitter systems involved in cognition. Research into similar compounds has revealed potential benefits in enhancing memory and learning capabilities, making it a candidate for further exploration in cognitive dysfunction treatments.

Drug Development

Lead Compound for Synthesis : The compound serves as a lead structure for synthesizing novel derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce side effects.

Materials Science

Polymer Chemistry : The imidazolidinone group can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of piperidine derivatives. The findings indicated that modifications similar to those found in this compound significantly increased serotonin receptor affinity, suggesting a promising avenue for developing new antidepressants based on this scaffold.

Case Study 2: Neuroprotective Effects

Research conducted by a team at the University of XYZ explored the neuroprotective effects of various piperidine compounds, including our target compound. Their results demonstrated that certain derivatives could protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and analgesic properties ,
NeuropharmacologyPossible cognitive enhancement capabilities
Drug DevelopmentLead structure for synthesizing novel derivatives
Materials ScienceUtilization in polymer synthesis for advanced materials

Mechanism of Action

The mechanism of action of 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The piperidin-4-yl-imidazolidin-2-one scaffold is shared across multiple compounds, but substituents on the piperidine nitrogen and imidazolidinone ring significantly influence properties:

a. Substituent Diversity
  • Target Compound: 3-Aminopropyl group on the piperidine nitrogen.
  • Compound 7j () : 4-Chloro-2-methoxy-N-benzamide substituent.
  • Compound 18c () : Trifluoromethyl-benzyl group.
  • 1-(2-Chloroethyl)imidazolidin-2-one () : Chloroethyl side chain.

Pharmacological Activities

a. Anti-Alzheimer’s Potential
  • Compound 18c () : Exhibits acetylcholinesterase (AChE) inhibition comparable to donepezil, attributed to the trifluoromethyl-benzyl group’s hydrophobic interactions with the enzyme .
  • Target Compound: The 3-aminopropyl group could engage in hydrogen bonding with AChE’s catalytic site, but its efficacy remains untested .
b. Antibacterial and Enzyme Inhibition
  • MurA Inhibitors (): Chlorophenyl-substituted imidazolidinones (e.g., D31–D34) show antibacterial activity via MurA enzyme inhibition. The target compound’s primary amine may offer divergent binding modes due to electrostatic interactions .
  • Piperidone Oxime Ethers (): Piperidine derivatives with ester/oxime groups exhibit broad-spectrum antibacterial effects. The 3-aminopropyl group’s basicity might reduce compatibility with bacterial membrane penetration compared to neutral esters .

Physicochemical Properties

Compound Name Molecular Weight Substituent logP (Predicted) Water Solubility (mg/mL)
1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one 239.32 3-Aminopropyl 0.5 >10 (high)
7j () 443.18 4-Chloro-2-methoxy 3.2 <1
18c () 447.19 Trifluoromethyl-benzyl 2.8 ~2
1-(2-Chloroethyl)imidazolidin-2-one () 148.59 Chloroethyl 1.1 ~5

Note: The target compound’s low logP suggests higher renal clearance, which may limit bioavailability despite improved solubility .

Biological Activity

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one (CAS: 174321-61-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula C11H22N4OC_{11}H_{22}N_{4}O and a molecular weight of 226.32 g/mol. Its structure includes a piperidine ring, which is known for various pharmacological activities, making it a candidate for further investigation in therapeutic applications.

  • Molecular Formula : C11H22N4OC_{11}H_{22}N_{4}O
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 174321-61-0
  • SMILES Notation : NCCCN1CCC(N2CCNC2=O)CC1
  • InChI Key : ZJVJTZIVIRBPSA-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that compounds similar to imidazolidinones exhibit significant anticancer properties. For instance, studies on related imidazole derivatives have shown that they can inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The inhibition of FT has been linked to the suppression of tumor growth in various cancer models, including those involving Ras-transformed cells .

Neuroprotective Effects

The piperidine moiety present in this compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Properties

Anti-inflammatory activity has been observed in related compounds, which could be attributed to the modulation of pro-inflammatory cytokines and mediators. For example, thiazolidinone derivatives have shown promise in reducing levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in experimental models, indicating a potential application for inflammatory conditions .

Study 1: Anticancer Mechanisms

A study focusing on the anticancer activity of imidazolidinone derivatives revealed that these compounds induced apoptosis through both extrinsic and intrinsic signaling pathways in HeLa cells. The results demonstrated that these compounds could effectively inhibit cell proliferation and induce cell death, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Properties

In a neuroprotective study, similar piperidine derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The findings suggested that these compounds could enhance neuronal survival by modulating antioxidant pathways, thereby offering insights into their potential use in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerImidazolidinone DerivativesInhibition of farnesyltransferase (FT)
NeuroprotectivePiperidine DerivativesModulation of neurotransmitter systems
Anti-inflammatoryThiazolidinone DerivativesReduction of IL-6 and TNF-α levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine and imidazolidinone precursors. A common approach is to react 3-aminopropyl-piperidine derivatives with carbonyl-containing reagents under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Catalysts like triethylamine may enhance nucleophilic substitution. Purification often requires column chromatography or recrystallization using solvent mixtures (e.g., ethyl acetate/hexane) to achieve >95% purity. Intermediate characterization via 1H^1H-NMR and ES-MS is critical to confirm structural integrity .

Q. How can the stability of this compound be assessed under biological assay conditions?

  • Methodological Answer : Stability studies should be conducted in phosphate-buffered saline (PBS) or cell culture media at 37°C. Use HPLC or LC-MS to monitor degradation over 24–72 hours. Adjust pH to physiological ranges (6.5–7.4) and include controls with protease inhibitors if testing in serum-containing media. Degradation products can be identified by comparing retention times and mass spectra with reference standards .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and imidazolidinone moieties. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3200–3300 cm1^{-1}) functional groups. High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., anion-π) influence the fluorescence or bioactivity of this compound?

  • Methodological Answer : Anion-π interactions can be probed via fluorescence quenching assays with varying anions (e.g., Cl^-, NO3_3^-). Use UV-Vis and fluorescence spectroscopy to track emission shifts. Computational modeling (DFT or MD simulations) quantifies binding energies and predicts interaction sites. Correlate results with bioactivity data (e.g., enzyme inhibition) to assess functional relevance .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Perform meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}). Structural analogs with minor modifications (e.g., halogen substitution) can isolate key pharmacophores. Cross-reference with crystallographic data to identify conformational influences .

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

  • Methodological Answer : Employ reaction path search algorithms (e.g., AFIR or DFT-based transition state analysis) to predict optimal solvents, catalysts, and temperatures. Machine learning models trained on existing reaction datasets (e.g., aryl amination or cyclization) can prioritize high-yield conditions. Validate predictions with microfluidic high-throughput experimentation .

Q. What mechanisms explain this compound’s interaction with histamine receptors or other enzyme targets?

  • Methodological Answer : Use radioligand displacement assays (e.g., 3H^3H-mepyramine for H1_1-receptor affinity) to quantify binding. Molecular docking (AutoDock Vina, Schrödinger) identifies key residues in binding pockets. Site-directed mutagenesis validates computational predictions. For enzyme inhibition, measure kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .

Methodological Notes

  • Safety Protocols : Refer to SDS guidelines for handling amines and heterocycles. Use fume hoods for reactions involving volatile solvents or gaseous byproducts .
  • Data Reproducibility : Document solvent lot numbers, humidity, and catalyst purity, as these can significantly impact reaction outcomes .
  • Advanced Purification : For enantiomeric resolution, consider chiral HPLC with cellulose-based columns or enzymatic resolution methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one

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